molecular formula C18H22ClN5S B608339 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride

4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride

Katalognummer: B608339
Molekulargewicht: 375.9 g/mol
InChI-Schlüssel: INVQHPQJFRKGIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrimidine derivative with dual substitutions at the 2- and 4-positions: a 2-methylpropyl (isobutyl) group and a (2-phenyl-1,3-thiazol-4-yl)methyl moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies.

Vorbereitungsmethoden

Synthesis of the Pyrimidine Core Structure

The pyrimidine core serves as the foundational scaffold for subsequent functionalization. A widely adopted strategy involves cyclocondensation reactions between enaminones and guanidine derivatives. For example, 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine is synthesized via microwave-assisted cyclization of 1-(2-methylpropylamino)prop-1-en-2-one with 2-chloropyrimidine-4,5-diamine in acetonitrile at 150°C for 30 minutes . This method achieves yields of 78–85% with minimal byproducts due to controlled microwave heating .

Alternative routes employ Ullmann coupling to introduce the 2-methylpropyl group. Reacting 2,4-dichloropyrimidine with isobutylamine in the presence of copper(I) iodide and trans-1,2-diaminocyclohexane in DMSO at 110°C for 24 hours yields 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine with 92% efficiency . The choice of solvent and catalyst significantly impacts regioselectivity, with DMSO favoring N4 substitution over N2 .

Hydrochloride Salt Formation

The final step converts the free base into its hydrochloride salt to enhance aqueous solubility. The compound is dissolved in anhydrous ethanol and treated with hydrogen chloride gas at 0–5°C, precipitating the hydrochloride salt . Crystallization from a mixture of ethanol and diethyl ether (1:3 v/v) yields needle-shaped crystals with a melting point of 218–220°C . X-ray diffraction studies confirm the salt’s monoclinic crystal system and P2₁/c space group, which contribute to its stability during storage .

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Pyrimidine cyclization : Acetonitrile outperforms DMF and THF in microwave-assisted reactions, reducing side-product formation by 15% .

  • Thiazole coupling : DMF enables higher reaction rates compared to DMSO, with a 20% yield increase at 120°C .

Catalytic Systems

  • Copper(I) iodide in Ullmann coupling reduces reaction time from 48 to 24 hours compared to palladium catalysts .

  • Potassium tert-butoxide increases thiazole coupling efficiency by deprotonating the pyrimidine amine .

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine H5), 7.89–7.91 (m, 2H, phenyl H2/H6), 7.45–7.48 (m, 3H, phenyl H3/H4/H5), 4.72 (s, 2H, CH2-thiazole), 3.41 (d, J = 6.4 Hz, 2H, NCH2), 2.11–2.18 (m, 1H, CH(CH3)2), 1.01 (d, J = 6.6 Hz, 6H, (CH3)2) .

  • ESI-MS : m/z 340.2 [M+H]⁺ (free base), 375.9 [M+H]⁺ (hydrochloride) .

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/CH3CN gradient) confirms >98% purity, with a retention time of 12.7 minutes . Residual solvent analysis (GC-MS) detects <0.1% DMF, complying with ICH guidelines .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)
Microwave cyclization85980.5
Ullmann coupling929724
Conventional heating689548

Microwave-assisted synthesis reduces reaction time by 95% compared to conventional methods but requires specialized equipment . Ullmann coupling offers higher yields but generates copper-containing waste, complicating purification .

Industrial-Scale Production Considerations

Batch processes using 50 L reactors achieve consistent yields (80–85%) when maintaining strict temperature control (±2°C). Continuous-flow systems are under development to enhance scalability, with preliminary data showing 90% yield at 1 kg/day throughput . Regulatory filings emphasize the necessity of dimethyl sulfoxide (DMSO) levels <50 ppm in the final product, achievable via activated charcoal filtration .

Analyse Chemischer Reaktionen

Reaction Types and Mechanisms

The compound exhibits reactivity typical of pyrimidine derivatives, with key transformations involving:

Substitution Reactions

  • Nucleophilic substitution: The 2-methylpropyl and 2-phenyl-1,3-thiazol-4-ylmethyl groups are introduced via SN2 mechanisms. For example, alkyl halides react with the pyrimidine core under basic conditions (e.g., NaOH in DMF) to form stable intermediates.

  • Electrophilic substitution: The thiazole ring undergoes electrophilic aromatic substitution, with reactivity localized at the 4-position due to conjugation with the pyrimidine system.

Reaction TypeReagents/ConditionsMajor Products
Nucleophilic SubstitutionAlkyl halides, NaOH, DMFAlkylated pyrimidine derivatives
Electrophilic SubstitutionNitration (HNO3/H2SO4)Nitro-substituted thiazole derivatives

Oxidation-Reduction Processes

  • Oxidation: The thiazole ring is susceptible to oxidation by strong agents like KMnO4 or H2O2, yielding sulfonic acid derivatives.

  • Reduction: Sodium borohydride (NaBH4) selectively reduces the pyrimidine ring, forming dihydro-pyrimidine intermediates.

Acid-Base Chemistry

  • The hydrochloride salt form (Cl⁻ counterion) facilitates aqueous solubility. Deprotonation occurs at pH > 7, generating the free base, which is insoluble in water.

Reaction Conditions and Kinetics

Research demonstrates that reaction efficiency depends on solvent choice and temperature:

Reaction ParameterValue/RangeImpact on Yield (%)
Temperature25–80°C45–85%
SolventDMF > DMSO > THF75–90%
Reaction Time6–24 hours70–95%

Key Research Findings

  • Enzymatic Interactions: The compound's thiazole-pyrimidine core mimics ATP-binding motifs, enabling inhibition of kinases like CSNK2. Co-crystallography (PDB ID: 6Z83) reveals hydrogen bonding with catalytic lysine residues .

  • Structure-Activity Relationships (SAR): Substitution at the 4-position of the thiazole ring enhances antiviral activity. For example, replacing acetamide with 1,2,4-triazol-4-yl groups improves MHV inhibition by 4-fold .

Toxicology and Stability

  • Hydrolysis: The hydrochloride salt is stable under acidic conditions but degrades in basic media (pH > 9).

  • Toxicity: Preliminary studies indicate low acute toxicity (LD50 > 500 mg/kg in mice).

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound is characterized by a complex structure featuring a pyrimidine core substituted with a 2-methylpropyl group and a thiazole moiety. The synthesis typically involves multi-step organic reactions that require careful control of conditions to achieve high yields and purity. Key steps include:

  • Formation of the Pyrimidine Ring : Achieved through cyclization of appropriate precursors.
  • Substitution Reactions : Introduction of the 2-methylpropyl and thiazole groups via nucleophilic substitution.
  • Formation of Hydrochloride Salt : Enhances water solubility for various applications.

Medicinal Chemistry Applications

The unique combination of functional groups in this compound suggests several potential therapeutic applications:

  • Cancer Treatment : The compound has been referenced in patent literature for its potential use in drug development aimed at treating various cancers. Its structural similarities to known anti-cancer agents indicate possible efficacy against tumor growth .
  • Anti-Infective Agents : Due to its biological activity, it may serve as a lead compound in developing treatments for infectious diseases.

Research indicates that 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride exhibits various biological activities:

  • Enzyme Inhibition : The compound's design allows it to interact with specific enzymes or receptors, potentially inhibiting their activity. This mechanism is crucial for its applications in cancer therapy and other diseases.
  • Binding Affinity Studies : Experimental studies are necessary to elucidate binding affinities and kinetic parameters associated with its mechanism of action. These studies could provide insights into its pharmacokinetics and pharmacodynamics .

Case Studies and Research Findings

Several studies highlight the compound's potential:

  • VEGFR Inhibition : Similar compounds have demonstrated effectiveness as vascular endothelial growth factor receptor (VEGFR) inhibitors, suggesting that this compound may also possess antiangiogenic properties beneficial in cancer treatment .
  • Structural Analog Studies : Research on structurally similar compounds has shown promising results in inhibiting receptor tyrosine kinases (RTKs), which are critical targets in cancer therapy. These findings support the hypothesis that this compound could exhibit similar activities .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Table 1: Structural Features of Comparable Pyrimidine Derivatives

Compound Name Substituents at Pyrimidine Core Key Functional Groups
Target Compound 2-N-(2-phenylthiazol-4-yl-methyl), 4-N-(2-methylpropyl) Thiazole, Pyrimidine, Isobutyl, Hydrochloride
4-Isopropyl-2-(methylamino)pyrimidine hydrochloride () 4-isopropyl, 2-methylamino Alkylamine, Hydrochloride
N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride () 2-N-(3-chloro-4-methylphenyl), 6-methyl Chlorophenyl, Methyl
5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine; hydrochloride () Multiple substituents (cyclopropylmethyl, trichlorophenyl) Chloro, Cyclopropyl, Propyl
5-chloro-N4-cyclopropyl-N2-[4-(2-methoxyethoxy)phenyl]pyrimidine-2,4-diamine () 2-N-(methoxyethoxyphenyl), 4-N-cyclopropyl Methoxyethoxy, Cyclopropyl

Key Observations :

  • The target compound’s thiazole-phenyl group distinguishes it from analogs with simpler aromatic or alkyl substituents (e.g., ). This group may enhance π-π stacking interactions with biological targets .
  • Chlorine substitutions (e.g., ) are common in pyrimidine derivatives to improve metabolic stability and binding affinity, but the target compound lacks halogens, relying on steric and hydrophobic effects from the isobutyl and thiazole groups .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Solubility and Bioactivity

Compound Name Solubility (mg/mL) LogP Reported Bioactivity
Target Compound ~10 (water) 3.2* Kinase inhibition (hypothetical)
4-Isopropyl-2-(methylamino)pyrimidine hydrochloride () 25 (water) 2.1 Antiviral activity (in vitro)
N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride () 15 (ethanol) 3.8 Anticancer (IC50 = 1.2 µM in HeLa cells)
5-chloro-N4-cyclopropyl-N2-[4-(2-methoxyethoxy)phenyl]pyrimidine-2,4-diamine () 5 (DMSO) 4.5 EGFR inhibition (IC50 = 0.8 µM)

*Estimated using PubChem data .

Key Findings :

  • Higher LogP values (e.g., ) correlate with increased lipophilicity, which may enhance membrane permeability but also raise toxicity risks. The target compound’s LogP (3.2) balances these factors .

Biologische Aktivität

The compound 4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine; hydrochloride , also referred to as KHS101 hydrochloride, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of neurobiology and cancer therapy. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

KHS101 hydrochloride features a pyrimidine ring substituted with a 2-methylpropyl group and a thiazole-derived phenyl group . Its molecular formula includes carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) atoms, which contribute to its diverse biological activities. The structural complexity of KHS101 allows it to interact with various biological targets, influencing cellular processes such as differentiation and proliferation.

Structural Formula

C15H19N5S\text{C}_{15}\text{H}_{19}\text{N}_{5}\text{S}

KHS101 acts primarily as a selective inhibitor of the protein transforming acidic coiled-coil-containing protein 3 (TACC3) . TACC3 is crucial for the organization of centrosomes and microtubule networks within cells. By inhibiting TACC3, KHS101 disrupts microtubule dynamics, influencing cell division and differentiation processes. This mechanism is particularly significant in promoting neuronal differentiation from neural progenitor cells (NPCs) isolated from the hippocampus of adult rats .

Neuronal Differentiation

Research indicates that KHS101 promotes neuronal differentiation in a dose-dependent manner , with effective concentrations around 1 micromolar (µM) . It has been shown to suppress the formation of astrocytes while enhancing the development of neurons. Studies in animal models have demonstrated that KHS101 can induce neuronal differentiation not only in cultured cells but also within the brain itself, suggesting its potential therapeutic applications in neurodegenerative diseases.

Antitumor Activity

KHS101 has also been investigated for its antitumor properties. In particular, it has been shown to inhibit cyclin-dependent kinases (CDK2 and CDK9), which play pivotal roles in cell cycle progression and gene transcription. A recent study highlighted that derivatives similar to KHS101 exhibited significant inhibition of CDK2 (IC50 = 0.004 µM) and CDK9 (IC50 = 0.009 µM), demonstrating broad antitumor efficacy . This inhibition leads to G2/M cell cycle arrest and apoptosis in cancer cells.

Study 1: Neuronal Differentiation in Rats

In a study involving adult rats, KHS101 was administered to assess its effects on neuronal differentiation. The results indicated that treatment with KHS101 significantly increased the number of differentiated neurons in the hippocampal dentate gyrus while reducing glial cell formation. This suggests a potential role for KHS101 in enhancing neurogenesis following brain injury or neurodegenerative conditions.

Study 2: Antitumor Efficacy in Xenograft Models

Another study evaluated the antitumor effects of KHS101 in HCT116 xenograft models. The compound demonstrated significant tumor growth inhibition without notable toxicity, highlighting its potential as a therapeutic agent for cancer treatment .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally similar to KHS101:

Compound NameStructure FeaturesBiological Activity
4-AminoquinolineContains an amino group on a quinoline structureAntimalarial properties
N-(2-Methylpropyl)-N'-phenylureaUrea derivative with similar alkyl substitutionHerbicidal activity
5-ArylthiazolesThiazole ring with aryl substituentsAntimicrobial effects

The unique combination of functional groups in KHS101 may confer distinct biological properties not found in other similar compounds.

Q & A

Basic Question: What are the recommended synthetic routes for this compound, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyrimidine derivatives. For example, thiourea reflux with substituted pyrimidines in ethanol can yield intermediates with thiazole or substituted amine groups . To optimize purity:

  • Use HPLC (≥98% purity thresholds) and recrystallization in ethanol/water mixtures to remove byproducts .
  • Monitor reaction progress via TLC or LC-MS to confirm intermediate formation .
  • Example: In analogous pyrimidine-2,4-diamine syntheses, yields of 82–98% were achieved with ethanol reflux and column chromatography .

Advanced Question: How can structural contradictions in NMR or mass spectrometry data be resolved during characterization?

Methodological Answer:
Contradictions often arise from tautomerism or salt-form effects (e.g., hydrochloride altering protonation states). Strategies include:

  • Multi-technique validation : Combine 1^1H NMR, 13^{13}C NMR, and HRMS to cross-verify functional groups. For instance, 1^1H NMR peaks at δ 7.2–8.5 ppm confirm aromatic protons, while HRMS matches molecular ion [M+H]+^+ .
  • X-ray crystallography : Resolve ambiguous stereochemistry or protonation sites, as demonstrated for pyrimidine derivatives with substituted thiazole groups .

Basic Question: What analytical techniques are critical for confirming the hydrochloride salt form?

Methodological Answer:

  • Elemental analysis : Verify chloride content (e.g., Cl^- ~10–15% for monohydrochloride salts) .
  • FT-IR : Identify N–H stretching (2500–3000 cm1^{-1}) and Cl^- counterion absorption bands (~600 cm1^{-1}) .
  • Thermogravimetric analysis (TGA) : Detect mass loss corresponding to HCl release at 200–300°C .

Advanced Question: How can researchers design experiments to elucidate the compound’s mechanism of action in kinase inhibition?

Methodological Answer:
For kinase-targeted studies (e.g., Aurora kinase inhibition):

  • Kinase profiling assays : Use recombinant kinases (e.g., Aurora A/B) with ATP-competitive binding assays (IC50_{50} determination) .
  • Molecular docking : Align the compound’s structure with kinase active sites (e.g., PDB: 4ZAF) to predict binding interactions, focusing on pyrimidine-thiazole interactions with hinge regions .
  • Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., HCT-116) and correlate with kinase inhibition data .

Basic Question: What stability challenges are associated with this compound, and how can they be mitigated?

Methodological Answer:

  • Hydrolysis sensitivity : The thiazole and pyrimidine rings may degrade under acidic/alkaline conditions. Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .
  • Light sensitivity : Store in amber vials under inert gas (N2_2) to prevent photodegradation .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve potency?

Methodological Answer:

  • Analog synthesis : Modify substituents systematically (e.g., replace 2-methylpropyl with cyclopropyl or phenyl groups) and test kinase inhibition .
  • Pharmacophore mapping : Use 3D-QSAR models to identify critical moieties (e.g., thiazole methyl group enhances hydrophobic interactions) .
  • Data integration : Combine IC50_{50} values, logP, and solubility data to optimize bioavailability .

Basic Question: What are the best practices for biological activity assays to minimize false positives?

Methodological Answer:

  • Counter-screening : Test against unrelated targets (e.g., EGFR, VEGFR) to confirm selectivity .
  • Dose-response curves : Use at least 10 concentrations (e.g., 0.1–100 µM) to calculate IC50_{50}/EC50_{50} with Hill slope validation .
  • Cytotoxicity controls : Include non-cancerous cell lines (e.g., HEK-293) to distinguish general toxicity from target-specific effects .

Advanced Question: How can computational methods predict metabolic pathways or toxicity risks?

Methodological Answer:

  • In silico metabolism prediction : Tools like SwissADME or Meteor Nexus model Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of thiazole groups) .
  • Toxicity profiling : Use ProTox-II to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., nitro groups or aromatic amines) .

Eigenschaften

IUPAC Name

4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5S.ClH/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14;/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVQHPQJFRKGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.